Structural and Spectroscopic Elucidation of 2-Nonyl-N-phenylaniline: A Comprehensive Technical Guide
Structural and Spectroscopic Elucidation of 2-Nonyl-N-phenylaniline: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Subject: Spectroscopic Characterization (FT-IR, ¹H/¹³C NMR) of Alkylated Diphenylamines
Executive Summary & Molecular Architecture
2-Nonyl-N-phenylaniline (CAS: 52033-73-5) is a highly specialized alkylated diphenylamine derivative widely utilized as an advanced antioxidant in high-performance lubricants, polymers, and synthetic rubbers[1][2]. The molecule consists of a diphenylamine core—a secondary aromatic amine—where one of the phenyl rings is substituted at the ortho position with a nine-carbon aliphatic chain (nonyl group).
From a spectroscopic standpoint, this molecule presents a fascinating dichotomy: a highly polarizable, electron-rich aromatic amine core juxtaposed with a long, lipophilic, non-polar alkyl tail. As a Senior Application Scientist, my approach to characterizing this molecule relies on exploiting this structural dichotomy. The analytical workflow must not only confirm the presence of these distinct domains but also validate their connectivity (the ortho relationship) and rule out isomeric impurities (such as para-alkylated derivatives).
Mechanistic Rationale for Spectroscopic Techniques
To build a self-validating analytical system, we employ orthogonal techniques: Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Causality in FT-IR: The secondary aromatic amine exhibits a highly specific N-H stretching frequency. Unlike primary amines that show dual bands, or saturated secondary amines that absorb at lower wavenumbers, the rigid aromatic system shifts the N-H stretch to approximately 3400 cm⁻¹[3]. Furthermore, the massive nonyl chain dominates the sp³ C-H stretching region, providing a quantifiable ratio of aliphatic to aromatic signals.
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Causality in NMR: The ortho-nonyl group exerts a steric and inductive effect on the diphenylamine core. The diamagnetic anisotropy of the aromatic rings strongly deshields the benzylic protons (α-CH₂), pushing them downfield to ~2.6 ppm. Meanwhile, the quadrupolar moment of the ¹⁴N nucleus, combined with chemical exchange, broadens the N-H proton signal, making it a distinct diagnostic marker[4].
Structural Validation Workflow
The following Graphviz diagram illustrates the self-validating decision tree used to confirm the molecular identity of 2-nonyl-N-phenylaniline.
Spectroscopic workflow for the structural validation of 2-nonyl-N-phenylaniline.
Fourier-Transform Infrared (FT-IR) Spectroscopy
4.1. Data Presentation
The IR spectrum of 2-nonyl-N-phenylaniline is a composite of its aromatic core and aliphatic tail. The table below summarizes the diagnostic vibrational modes based on established secondary aromatic amine and alkylated diphenylamine characterization standards[2][3].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Attribution |
| N-H Stretch | ~3380 - 3420 | Weak-Medium (Sharp) | Secondary aromatic amine. The lack of a second band rules out primary amines[3]. |
| sp² C-H Stretch | ~3020 - 3080 | Weak | Aromatic ring hydrogens. |
| sp³ C-H Stretch | ~2850 - 2960 | Strong | Asymmetric/symmetric stretches of the massive nonyl chain (-CH₂- and -CH₃). |
| Aromatic C=C | ~1590, ~1495 | Medium-Strong | In-plane skeletal vibrations of the diphenylamine rings. |
| C-N Stretch | ~1300 - 1320 | Medium | Aromatic C-N bond stretching. |
| C-H Out-of-Plane | ~745, ~690 | Strong | Diagnostic for mono-substituted and ortho-disubstituted benzene rings. |
4.2. Experimental Protocol: ATR-FTIR Analysis
Causality of Choice: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) because 2-nonyl-N-phenylaniline is typically a highly viscous liquid or low-melting waxy solid at room temperature due to the long alkyl chain disrupting crystal packing. ATR prevents moisture absorption and eliminates the scattering artifacts common in KBr preparations.
Step-by-Step Methodology:
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System Purge & Background: Purge the FT-IR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal. Self-validation: Ensure the baseline is flat and the single-beam energy profile is optimal.
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Sample Application: Apply 1-2 drops (or a few milligrams if solid) of neat 2-nonyl-N-phenylaniline directly onto the diamond crystal. Ensure complete coverage of the active area without introducing air bubbles.
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Data Acquisition: Apply the pressure anvil (if solid) to ensure uniform contact. Acquire the sample spectrum using 128 scans at 4 cm⁻¹ resolution.
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Spectral Processing: Perform an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave. Normalize the spectrum and pick peaks above a 5% threshold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1. Data Presentation
NMR provides the definitive map of the carbon-hydrogen framework. The chemical shifts are heavily influenced by the electron-donating nature of the amine and the inductive effects of the alkyl chain[4].
Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Terminal -CH₃ | 0.88 | Triplet (t) | 3H | ~7.0 |
| Aliphatic -(CH₂)₆- | 1.20 - 1.40 | Multiplet (m) | 12H | - |
| β-CH₂ to ring | 1.55 - 1.65 | Multiplet (m) | 2H | - |
| α-CH₂ (Benzylic) | 2.60 | Triplet (t) | 2H | ~7.5 |
| Amine N-H | 5.30 - 5.50 | Broad Singlet (br s) | 1H | - |
| Aromatic Protons | 6.80 - 7.30 | Complex Multiplets | 9H | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| Aliphatic Tail | 14.1, 22.7, 29.3 - 31.9 (7 peaks) | Terminal CH₃ and bulk CH₂ chain |
| Benzylic Carbon | 32.5 | α-CH₂ attached to the ortho-substituted ring |
| Aromatic C-H | 115.0 - 130.0 (Multiple) | Unsubstituted and substituted ring carbons |
| Aromatic C-Alkyl | ~132.0 | Quaternary carbon attached to the nonyl group |
| Aromatic C-N | ~141.0, ~144.0 | Quaternary carbons attached to the amine nitrogen |
5.2. Experimental Protocol: High-Resolution NMR Analysis
Causality of Choice: CDCl₃ is selected as the solvent because it lacks exchangeable protons that would obscure the diagnostic N-H broad singlet. A relaxation delay (d1) of 2.0 seconds is strictly enforced in ¹³C NMR to ensure the quaternary carbons (C-N and C-Alkyl) fully relax, preventing their signals from disappearing into the baseline.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15.0 mg of 2-nonyl-N-phenylaniline into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Sample Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Self-validation: Ensure the liquid height is exactly 4-5 cm to guarantee optimal shimming within the probe.
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Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the solvent peak width at half-height is <1.0 Hz.
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¹H Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, center at 5 ppm, and collect 16 transients with a 1-second relaxation delay.
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¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm, collect 1024 transients, and strictly enforce a 2-second relaxation delay (d1) to capture the quaternary C-N and C-Alkyl carbons.
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Data Processing: Apply exponential multiplication (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the TMS peak to exactly 0.00 ppm.
Conclusion
The rigorous spectroscopic characterization of 2-nonyl-N-phenylaniline requires a nuanced understanding of how its structural domains interact. By employing ATR-FTIR, we definitively identify the secondary aromatic amine functionality and the massive aliphatic bulk. Orthogonally, high-resolution NMR provides a precise carbon-hydrogen map, confirming the ortho-substitution pattern via the integration and splitting of the benzylic protons. This self-validating methodology ensures absolute confidence in the structural integrity of the molecule for downstream applications in advanced materials and formulation chemistry.
